6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound falls under the classification of polycyclic aromatic compounds and is characterized by the presence of halogen substituents, specifically fluorine and iodine, which can significantly influence its chemical reactivity and biological activity.
The synthesis of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one typically involves multi-step organic reactions. The most common methods include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one can be represented by its molecular formula and a molecular weight of approximately 292.08 g/mol. The compound features a fused polycyclic framework with a ketone functional group at one position.
Key structural data includes:
The compound can undergo various chemical reactions due to its functional groups and halogen substituents. Notable reactions include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields.
The mechanism of action for 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in biological systems may involve interactions with specific receptors or enzymes. The halogen substituents can enhance binding affinity due to their electronegative nature, potentially leading to increased biological activity.
Research into similar compounds suggests that halogenated derivatives can exhibit significant pharmacological effects, including antitumor activity and modulation of neurotransmitter systems.
Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming the identity and purity of the synthesized compound.
6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one has potential applications in:
Polycyclic aromatic systems represent a cornerstone of contemporary organic synthesis due to their structural complexity, diverse reactivity, and prevalence in bioactive molecules. Benzannulated medium-sized rings, particularly benzo[7]annulenes, occupy a privileged niche in this landscape. These frameworks bridge the conformational flexibility of larger cycles with the stability of fused aromatic systems, enabling unique spatial arrangements critical for molecular recognition. The benzo[7]annulenone core – a seven-membered carbocycle fused to a benzene ring and featuring a ketone functionality – provides a versatile three-dimensional scaffold that mimics bioactive natural product architectures while offering synthetic tractability [6]. Its inherent strain and puckered conformation introduce stereoelectronic properties distinct from flat polyaromatics, making it invaluable for drug design targeting complex binding sites [10].
The unsubstituted 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (benzosuberone) serves as the foundational scaffold for pharmaceutical development. With a molecular weight of 160.21 g/mol (C₁₁H₁₂O), it displays favorable drug-like properties including moderate lipophilicity (logP ≈ 2.8) and stability under physiological conditions [6]. Its bicyclic system adopts a bent conformation where the keto group projects perpendicularly to the aromatic plane, creating distinctive electronic environments for derivatization. This architecture has enabled diverse therapeutic applications:
Table 1: Comparative Analysis of Bioactive Benzannulene Scaffolds
Ring System | Molecular Formula | Key Bioactive Derivatives | Therapeutic Target |
---|---|---|---|
Benzo[5]annulene | C₁₁H₁₀O | None significant | Limited applications |
Benzo[7]annulenone | C₁₁H₁₂O | NMDA antagonists (e.g., IIc) | Alzheimer’s disease |
Benzo[8]annulenone | C₁₃H₁₄O | Tubulin polymerization inhibitors | Oncology |
Synthetic accessibility enhances this scaffold’s utility. The classical route via AlCl₃-catalyzed Friedel-Crafts acylation of δ-valerolactone with benzene achieves 71.2% yield after distillation, providing multigram quantities for derivatization [6]. Modern adaptations employ Pd-catalyzed carbonylative cyclization, enabling asymmetric synthesis of chiral analogs [10].
Strategic dihalogenation at the scaffold’s bridgehead positions (C6/C7) generates 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS# 1777805-08-9), a molecule engineered for programmable multifunctionalization. This compound (MW: 322.09 g/mol, C₁₁H₉F₂IO) exemplifies halogen synergy:
Table 2: Physicochemical Properties of Halogenated Derivatives
Compound | CAS# | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one | 826-73-3 | C₁₁H₁₂O | 160.21 | Ketone |
6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | 1777805-08-9 | C₁₁H₉F₂IO | 322.09 | gem-Difluoro, Iodo, Ketone |
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol | 35550-94-8 | C₁₁H₁₄O | 162.23 | Alcohol |
Regioselective synthesis exploits iodofluorination methodologies. Modern protocols employ iodine/pyr·9HF with persulfate oxidants (K₂S₂O₈/Na₂S₂O₈) for Markovnikov-selective addition to cyclic alkenes. Applied to 5,6,8,9-tetrahydrobenzo[7]annulen-7(7aH)-one, this method achieves >70% yield under mild conditions (CH₂Cl₂, rt), bypassing harsh fluorinating agents [9]. Alternative routes include:
The synthetic versatility is demonstrated by key transformations:
Table 3: Synthetic Applications of 7-Iodo-6,6-difluoro Derivatives
Reaction Type | Conditions | Product Class | Application Relevance |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 7-Aryl derivatives | Kinase inhibitor precursors |
Amination | CuI, ethylenediamine, K₂CO₃ | 7-Amino derivatives | NMDA receptor modulators |
Carbonylation | CO (1 atm), PdCl₂(PPh₃)₂ | Carboxylic acids/esters | PET tracer synthesis |
The fluorine-iodine combination creates a "synthetic chameleon" capable of diverse molecular editing. This strategy overcomes historical limitations in benzannulene functionalization, where bridgehead positions resisted selective modification. Current research focuses on asymmetric variants using chiral auxiliaries during halogenation to access enantioenriched scaffolds for targeted therapeutics [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8